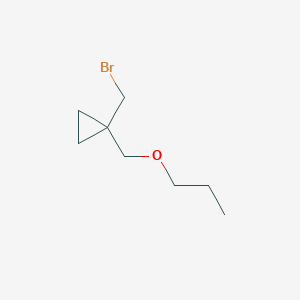
(2-Fluoroethyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethyl)dimethylamine is an organic compound with the molecular formula C4H10FN It is a secondary amine where the nitrogen atom is bonded to two methyl groups and one 2-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Reaction with 2-Fluoroethanol: Dimethylamine reacts with 2-fluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The continuous flow process allows for efficient production and easy scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoroethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluoroethyl)dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Fluoroethyl)dimethylamine involves its interaction with molecular targets through its amine and fluoroethyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine atom can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler secondary amine with two methyl groups.
2-Fluoroethylamine: A primary amine with a 2-fluoroethyl group.
N,N-Dimethyl-2-fluoroethylamine: A tertiary amine with similar structural features.
Uniqueness
(2-Fluoroethyl)dimethylamine is unique due to the presence of both dimethylamine and 2-fluoroethyl groups. This combination imparts distinct chemical properties, such as increased nucleophilicity and potential biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C4H10FN |
|---|---|
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
2-fluoro-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H10FN/c1-6(2)4-3-5/h3-4H2,1-2H3 |
Clave InChI |
JUJFZZAZRUJOBU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)



![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)

